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molecular formula C14H13NOS B8652406 10H-phenothiazine-3-methanol, 10-methyl- CAS No. 17800-45-2

10H-phenothiazine-3-methanol, 10-methyl-

Cat. No. B8652406
M. Wt: 243.33 g/mol
InChI Key: HDQFWPZZCXBWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05830902

Procedure details

With ice-cooling, sodium borohydride (4.16 g, 110 mmol) was added to a mixture of 3-formyl-10-methylphenothiazine (24.6 g, 102 mmol), THF (100 ml) and ethanol (100 ml), the mixture was stirred for 10 minutes and then at room temperature for 20 minutes. The solvent was evaporated under a reduced pressure, water and 2N hydrochloric acid were added to the residue in that order, and then the reaction product was extracted with ethyl acetate. The extract was washed with a saturated sodium bicarbonate aqueous solution and saturated sodium chloride aqueous solution in that order, dried over anhydrous magnesium sulfate, and then concentrated under a reduced pressure. By recrystallizing the resulting residue from ethyl acetate-hexane, the title compound (18.9 g, 77.7 mmol, 76%) was obtained as yellow crystals.
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH:3]([C:5]1[CH:6]=[CH:7][C:8]2[N:9]([CH3:19])[C:10]3[C:15]([S:16][C:17]=2[CH:18]=1)=[CH:14][CH:13]=[CH:12][CH:11]=3)=[O:4].C1COCC1>C(O)C>[OH:4][CH2:3][C:5]1[CH:6]=[CH:7][C:8]2[N:9]([CH3:19])[C:10]3[C:15]([S:16][C:17]=2[CH:18]=1)=[CH:14][CH:13]=[CH:12][CH:11]=3 |f:0.1|

Inputs

Step One
Name
Quantity
4.16 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
24.6 g
Type
reactant
Smiles
C(=O)C=1C=CC=2N(C3=CC=CC=C3SC2C1)C
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With ice-cooling
WAIT
Type
WAIT
Details
at room temperature for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under a reduced pressure, water and 2N hydrochloric acid
ADDITION
Type
ADDITION
Details
were added to the residue in that order
EXTRACTION
Type
EXTRACTION
Details
the reaction product was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with a saturated sodium bicarbonate aqueous solution and saturated sodium chloride aqueous solution in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
By recrystallizing the resulting residue from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OCC=1C=CC=2N(C3=CC=CC=C3SC2C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 77.7 mmol
AMOUNT: MASS 18.9 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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